Camostat
Descripción general
Descripción
Se describió por primera vez en la literatura en 1981 y se ha utilizado en Japón desde 2006 para tratar la pancreatitis crónica y la lesión pulmonar inducida por medicamentos . Recientemente, ha ganado atención por su posible uso en el tratamiento de COVID-19 debido a su capacidad para inhibir la serina proteasa transmembrana 2 (TMPRSS2), que participa en la entrada viral de SARS-CoV-2 .
Aplicaciones Científicas De Investigación
Camostat tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de la serina proteasa.
Medicina: Aprobado en Japón para tratar la pancreatitis crónica y la esofagitis por reflujo postoperatoria.
Mecanismo De Acción
Camostat ejerce sus efectos al inhibir las serina proteasas, particularmente TMPRSS2 . Esta inhibición previene la activación proteolítica de las proteínas de pico viral, bloqueando así la entrada viral a las células huésped . Además, this compound inhibe la colecistoquinina y las citocinas proinflamatorias, reduciendo la inflamación y mejorando la función pancreática en la pancreatitis crónica .
Análisis Bioquímico
Biochemical Properties
Camostat plays a significant role in biochemical reactions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. One of the primary targets of this compound is the enzyme transmembrane protease serine 2 (TMPRSS2). By inhibiting TMPRSS2, this compound prevents the activation of viral spike proteins, thereby blocking viral entry into host cells . Additionally, this compound interacts with other proteases such as trypsin and kallikrein, further contributing to its inhibitory effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In epithelial cells, this compound has been shown to inhibit the entry of viruses by blocking the activation of viral spike proteins . This inhibition disrupts cell signaling pathways that are essential for viral replication. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . In pancreatic cells, this compound reduces inflammation and fibrosis, thereby improving cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serine proteases. This compound forms a covalent bond with the active site of TMPRSS2, leading to irreversible inhibition of the enzyme . This inhibition prevents the cleavage and activation of viral spike proteins, thereby blocking viral entry into host cells. Additionally, this compound inhibits other proteases such as trypsin and kallikrein through similar binding interactions . These inhibitory effects result in reduced proteolytic activity and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it undergoes hydrolysis to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . The stability and degradation of this compound and its metabolites have been studied extensively, revealing that the compound maintains its inhibitory effects over extended periods . Long-term studies have shown that this compound can reduce inflammation and fibrosis in pancreatic cells, leading to improved cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with serine proteases. Upon administration, this compound is rapidly hydrolyzed to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolite further undergoes hydrolysis to form the non-active metabolite 4-guanidinobenzoic acid (GBA) . The metabolic flux and levels of these metabolites have been studied to understand the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to specific tissues, including the pancreas and lungs . The localization and accumulation of this compound in these tissues are critical for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with serine proteases . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its effective inhibition of proteolytic activity . The subcellular distribution of this compound has been studied to understand its mechanism of action and therapeutic potential .
Métodos De Preparación
La síntesis de Camostat implica el acoplamiento de dos fragmentos clave: ácido p-guanidinobenzoico y 2-(dimetilamino)-2-oxoetilo 2-(4-hidroxifenil)acetato . El proceso generalmente utiliza trihalotriazina como agente de acoplamiento para formar un éster a partir de funcionalidades ácidas y alcohólicas . Este método es económico y práctico para la producción industrial.
Análisis De Reacciones Químicas
Camostat experimenta varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son menos comunes para this compound debido a su estructura estable.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en las funcionalidades éster y amida.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y enzimas específicas que facilitan la hidrólisis. Los principales productos formados a partir de estas reacciones son típicamente los metabolitos hidrolizados, que conservan la actividad biológica .
Comparación Con Compuestos Similares
Camostat se compara a menudo con Nafamostat, otro inhibidor de la serina proteasa. Ambos compuestos inhiben TMPRSS2, pero Nafamostat tiene una mayor potencia inhibitoria debido a su mayor afinidad por la enzima . Otros compuestos similares incluyen:
Gabexate: Otro inhibidor de la serina proteasa utilizado para indicaciones similares.
Aprotinina: Un inhibidor de la proteasa con una actividad más amplia pero menos especificidad para TMPRSS2.
La singularidad de this compound radica en su inhibición específica de TMPRSS2 y sus posibles aplicaciones terapéuticas en infecciones virales como COVID-19 .
Propiedades
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIMHXSUQUHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-29-8 (monomethanesulfonate) | |
Record name | Camostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044010 | |
Record name | Camostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59721-28-7 | |
Record name | Camostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAMOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194-198 | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.